DL-Phenylalanine-2-13C

Kinetic isotope effect Phenylalanine hydroxylase Enzyme kinetics

DL-Phenylalanine-2-13C is a stable isotope-labeled racemic amino acid with 99 atom% 13C enrichment at the α-carbon (position. As a 13C-labeled analog, it serves as a non-radioactive tracer enabling precise tracking of phenylalanine metabolism without the safety and regulatory constraints of 14C-labeled alternatives.

Molecular Formula C9H11NO2
Molecular Weight 166.18 g/mol
Cat. No. B12059894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Phenylalanine-2-13C
Molecular FormulaC9H11NO2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i8+1
InChIKeyCOLNVLDHVKWLRT-VJJZLTLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Phenylalanine-2-13C: Site-Specific 13C Isotopic Tracer for High-Fidelity Metabolic Flux and Quantitative Bioanalysis


DL-Phenylalanine-2-13C is a stable isotope-labeled racemic amino acid with 99 atom% 13C enrichment at the α-carbon (position 2) . As a 13C-labeled analog, it serves as a non-radioactive tracer enabling precise tracking of phenylalanine metabolism without the safety and regulatory constraints of 14C-labeled alternatives. The site-specific 2-13C label provides a defined mass shift (M+1) detectable via mass spectrometry, while maintaining near-identical chemical behavior to unlabeled phenylalanine . Produced at industrial and pre-pack quantities, this compound supports applications ranging from metabolic flux analysis (13C-MFA) to quantitative LC-MS/MS assay development .

DL-Phenylalanine-2-13C Procurement Rationale: Why In-Class Isotopic Analogs Cannot Be Interchanged Without Assay Compromise


In metabolic flux analysis and quantitative bioanalysis, substituting DL-Phenylalanine-2-13C with deuterated phenylalanine analogs introduces quantifiable measurement bias. As demonstrated in controlled enzyme kinetic assays, deuterium labeling alters reaction rates due to the kinetic isotope effect (KIE), whereas 13C labeling produces negligible enzymatic discrimination [1]. Furthermore, deuterated internal standards exhibit chromatographic retention time shifts in reversed-phase LC, while 13C-labeled standards co-elute identically with the analyte, eliminating matrix effect compensation failures [2]. Between 13C-labeled phenylalanine variants, the choice of labeling position (α-carbon vs. ring) and stereochemistry (DL- vs. L-) dictates which metabolic pathways can be resolved, rendering generic substitution analytically invalid for hypothesis-driven studies [3].

DL-Phenylalanine-2-13C Quantitative Differentiation Evidence: Comparator-Backed Performance Data


Enzymatic Fidelity: 13C-Labeled Phenylalanine Avoids Kinetic Isotope Effect Penalty Observed with Deuterated Tracers

In a purified phenylalanine hydroxylase kinetic assay, the rate of tyrosine production from L-[ring-2H5]phenylalanine was significantly lower than from L-[1-13C]phenylalanine (p < 0.01). When overall tyrosine production was measured by HPLC, 2H4-tyrosine production was significantly lower than both unlabeled and 13C-tyrosine (p < 0.01). 13C-Tyrosine production was also significantly lower than unlabeled tyrosine (p < 0.05). Critically, when measured by GC-MS, the enrichment of 13C-tyrosine was significantly greater than that of 2H4-tyrosine (p < 0.05), indicating more tyrosine production from 13C-phenylalanine than from 2H5-phenylalanine under identical conditions [1]. This demonstrates that 13C labeling introduces substantially less isotopic discrimination than deuterium labeling.

Kinetic isotope effect Phenylalanine hydroxylase Enzyme kinetics Isotopic discrimination

Chromatographic Co-Elution: 13C-Labeled Phenylalanine Internal Standards Eliminate Retention Time Shift vs. Deuterated Analogs

Deuterium (2H) labeling doubles the mass of substituted hydrogen atoms, which causes retention time shifts in reversed-phase liquid chromatography—resulting in less accurate LC-MS/MS quantification [1]. In contrast, replacing naturally-occurring 12C with 13C changes total mass only slightly, and 13C-labeled standards retain identical physicochemical characteristics to their 12C analogs, eluting at the same retention time from the separation column [1]. This co-elution is essential for accurate compensation of matrix-induced ion suppression or enhancement. Furthermore, SIL internal standards with 13C/15N labeling are preferred over deuterated standards because deuterium atoms can undergo hydrogen-deuterium exchange at labile positions during sample preparation [2].

LC-MS/MS Internal standard Matrix effects Retention time shift

Stereochemical Specificity: DL-Phenylalanine-2-13C Enables Broader Pathway Coverage vs. L-Enantiomer Alone in Metabolic Flux Studies

Mammalian phenylalanine hydroxylase (PAH) is stereospecific for L-phenylalanine . When using L-Phenylalanine-2-13C in a metabolic flux study, 100% of the tracer enters the primary hydroxylation pathway to tyrosine. In contrast, using DL-Phenylalanine-2-13C results in approximately 50% of the tracer (the D-enantiomer) being metabolically 'invisible' to PAH and instead shunted through alternative pathways, including D-amino acid oxidase-mediated conversion to phenylpyruvate or incorporation via distinct D-amino acid metabolic routes . This differential routing allows DL-Phenylalanine-2-13C to simultaneously probe both L-specific primary metabolism and D-specific or L-nonspecific secondary pathways within a single tracer experiment, whereas L-Phenylalanine-2-13C interrogates only the canonical PAH-dependent route.

Metabolic flux analysis Stereospecificity Phenylalanine hydroxylase Tracer visibility

Isotopic Purity Specification: 99 atom% 13C Enrichment Meets Quantitative Bioanalysis Threshold

DL-Phenylalanine-2-13C is supplied with a guaranteed isotopic enrichment of 99 atom% 13C at the α-carbon position . This specification meets the threshold requirement for stable isotope-labeled internal standards in quantitative LC-MS/MS assays, where ≥98 atom% enrichment is typically required to minimize isotopic cross-talk between analyte and internal standard channels [1]. Lower enrichment products (e.g., 95-97 atom%) introduce greater natural abundance 12C contamination, which manifests as elevated baseline signal in the 13C channel, reducing assay sensitivity and precision. For 13C-MFA applications, 99 atom% enrichment ensures that >99% of tracer-derived carbon entering metabolic networks carries the detectable label, maximizing signal-to-noise in isotopomer distribution analysis [1].

Isotopic enrichment 99 atom% Quality control Procurement specification

DL-Phenylalanine-2-13C High-Value Application Scenarios: Where This Tracer Delivers Quantifiable Differentiation


LC-MS/MS Quantitative Bioanalysis Requiring Co-Eluting Internal Standards for Matrix Effect Correction

DL-Phenylalanine-2-13C is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of phenylalanine in biological matrices. The 13C label ensures chromatographic co-elution with the unlabeled analyte, eliminating retention time shifts observed with deuterated internal standards [1]. This co-elution property is critical for accurate compensation of matrix-induced ion suppression or enhancement, directly improving assay precision, accuracy, and linear range compared to deuterated or structural analog internal standards. The 99 atom% 13C enrichment minimizes isotopic cross-talk between quantifier and qualifier channels, meeting regulatory method validation requirements under ICH M10 and FDA BMV guidance [2].

13C-Metabolic Flux Analysis (13C-MFA) Requiring High-Fidelity Enzymatic Conversion Kinetics

In 13C-MFA studies mapping phenylalanine catabolism, DL-Phenylalanine-2-13C provides tracer conversion rates that more accurately reflect physiological phenylalanine hydroxylase activity than deuterated analogs. As demonstrated in enzyme kinetic assays, L-[1-13C]phenylalanine produces tyrosine at rates significantly higher than L-[ring-2H5]phenylalanine (p < 0.01), indicating that 13C labeling introduces negligible kinetic isotope effect compared to deuterium labeling [1]. This fidelity is essential for accurate flux calculation in metabolic models. The α-carbon (position 2) label traces the fate of the carboxyl-adjacent carbon through transamination, decarboxylation, and incorporation into downstream metabolites such as tyrosine, fumarate, and acetoacetate.

Dual-Pathway Phenylalanine Metabolism Studies in Mammalian Systems

DL-Phenylalanine-2-13C enables simultaneous tracking of stereospecific L-phenylalanine hydroxylation and alternative D-phenylalanine metabolism within a single tracer experiment. Because mammalian phenylalanine hydroxylase is stereospecific for the L-enantiomer, the D-enantiomer component of DL-Phenylalanine-2-13C is metabolically routed through distinct pathways, including D-amino acid oxidase conversion to phenylpyruvate [1]. This dual fate allows researchers to quantify both canonical and non-canonical phenylalanine metabolic fluxes without conducting separate L- and D-tracer experiments, reducing total tracer cost and experimental variability while increasing pathway coverage.

High-Resolution NMR Spectroscopy for Protein Structure and Dynamics

The site-specific 13C label at the α-carbon position of DL-Phenylalanine-2-13C provides a defined resonance enhancement in 13C-NMR spectroscopy applications. With 99 atom% 13C enrichment, this tracer enables high-sensitivity detection of phenylalanine residues in protein NMR studies, including heteronuclear single quantum coherence (HSQC) experiments for residue-specific assignment and dynamics measurements [1]. The α-carbon label is particularly valuable for backbone assignment and chemical shift perturbation mapping in protein-ligand interaction studies, as it avoids the spectral crowding associated with uniformly labeled samples while providing ~100-fold signal enhancement over natural abundance 13C (1.1%).

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